

Unveiling UNC-CA359: A Potent EGFR Inhibitor for Chordoma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Unc-CA359*

Cat. No.: *B12396089*

[Get Quote](#)

A comprehensive technical guide on the discovery, synthesis, and biological evaluation of **UNC-CA359**, a promising 4-anilinoquinazoline-based inhibitor of Epidermal Growth Factor Receptor (EGFR) with significant potential in the treatment of chordoma.

This document provides an in-depth overview of **UNC-CA359**, a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). It is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, pharmacology, and therapeutic potential of this compound.

Discovery and Rationale

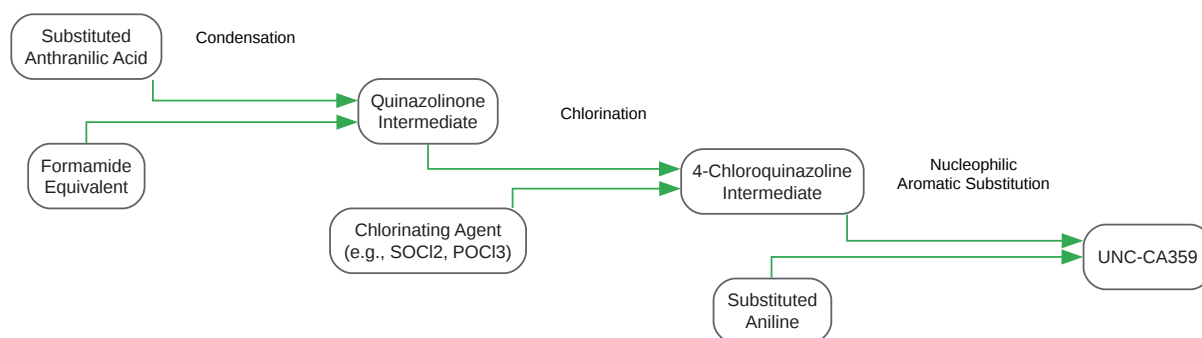
UNC-CA359, also identified as compound 45 in its initial publication, emerged from a focused drug discovery effort aimed at optimizing the 4-anilinoquinazoline scaffold for the inhibition of EGFR in the context of chordoma. Chordoma is a rare, malignant bone tumor arising from remnants of the notochord, and studies have implicated EGFR signaling in its pathology. The discovery of **UNC-CA359** was guided by a structure-activity relationship (SAR) campaign to enhance potency and selectivity against EGFR.

Chemical Synthesis

The synthesis of **UNC-CA359** follows a multi-step synthetic route characteristic of 4-anilinoquinazoline derivatives. While the specific, step-by-step protocol for **UNC-CA359** is proprietary to its discovering institution, a general and plausible synthetic pathway can be inferred from the broader literature on this class of compounds. The core 4-anilinoquinazoline

scaffold is typically assembled through the condensation of an anthranilic acid derivative with a formamide equivalent to form the quinazolinone core, followed by chlorination and subsequent nucleophilic aromatic substitution with the appropriate aniline.

Hypothetical Synthetic Pathway:



[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **UNC-CA359**.

Biological Activity and Data

UNC-CA359 has demonstrated potent and selective inhibitory activity against EGFR and has shown promising anti-proliferative effects in chordoma cell lines.

Kinase Inhibition

The primary target of **UNC-CA359** is the Epidermal Growth Factor Receptor (EGFR). It also exhibits activity against other kinases at higher concentrations.

Target Kinase	IC50 (nM)
EGFR	18

Collateral Kinase Targets	K _i (nM)
GAK	3.4
SLK	330
STK10	75
IC ₅₀ : Half-maximal inhibitory concentration. K _i : Inhibitory constant.	

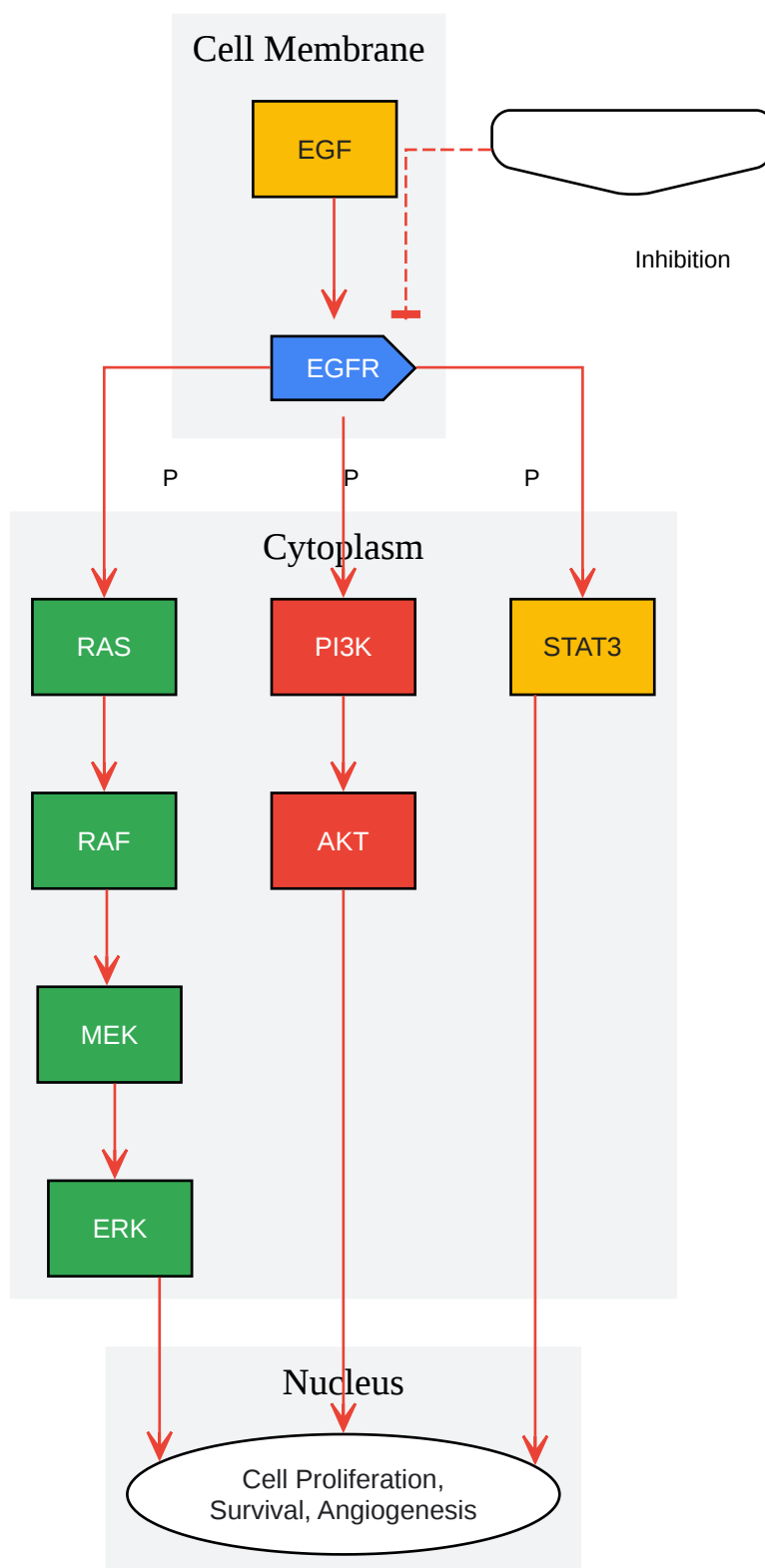
In Vitro Cell-Based Assays

UNC-CA359 has been evaluated for its anti-proliferative activity against a panel of chordoma cell lines and a normal human fibroblast cell line (WS1) to assess selectivity.

Cell Line	Histology	IC ₅₀ (μM)
CH22	Chordoma	1.2
U-CH12	Chordoma	3.0
UM-Chor1	Chordoma	60
U-CH7	Chordoma	74
WS1	Normal Fibroblast	>100

Mechanism of Action and Signaling Pathway

UNC-CA359 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. In chordoma, where EGFR signaling is often dysregulated, this inhibition can lead to a reduction in tumor cell growth and survival.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the inhibitory action of **UNC-CA359**.

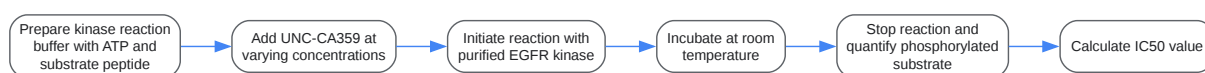
Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the general methodologies employed in the characterization of **UNC-CA359**.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are performed to determine the IC₅₀ of the compound against the target kinase. A common method involves a radiometric assay or a fluorescence-based assay.

Workflow:



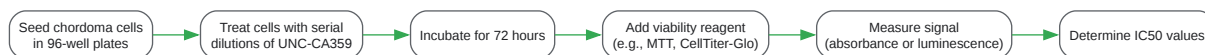
[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (General Protocol)

The anti-proliferative activity of **UNC-CA359** in cancer cell lines is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for a cell proliferation assay.

Conclusion and Future Directions

UNC-CA359 is a potent and selective inhibitor of EGFR with demonstrated in vitro activity against chordoma cell lines. Its 4-anilinoquinazoline scaffold represents a well-established pharmacophore for kinase inhibition. The presented data underscores the potential of **UNC-CA359** as a valuable research tool and a starting point for the development of novel therapeutics for chordoma. Further investigation, including in vivo efficacy studies in relevant animal models and comprehensive pharmacokinetic and toxicological profiling, is warranted to fully elucidate its therapeutic potential. The high-contrast diagrams and structured data tables provided in this guide are intended to facilitate a clear and thorough understanding of the core attributes of **UNC-CA359** for the scientific community.

- To cite this document: BenchChem. [Unveiling UNC-CA359: A Potent EGFR Inhibitor for Chordoma]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12396089#unc-ca359-discovery-and-synthesis\]](https://www.benchchem.com/product/b12396089#unc-ca359-discovery-and-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com